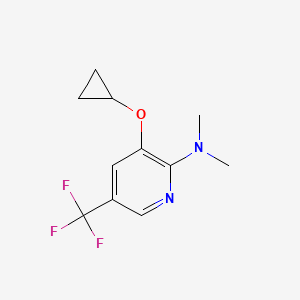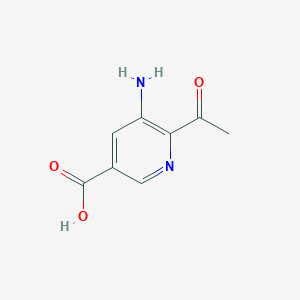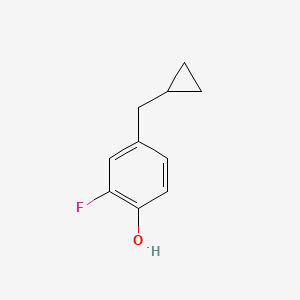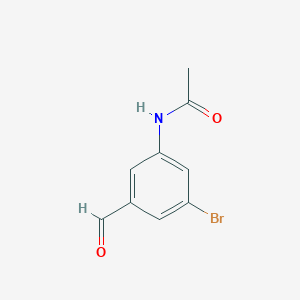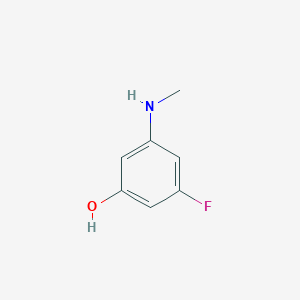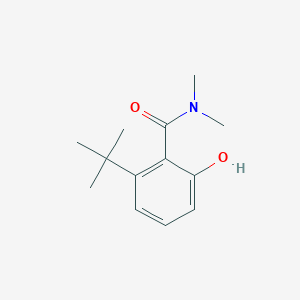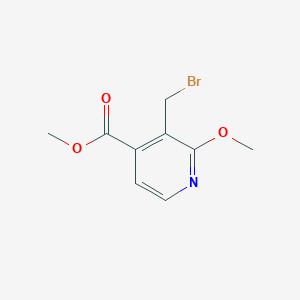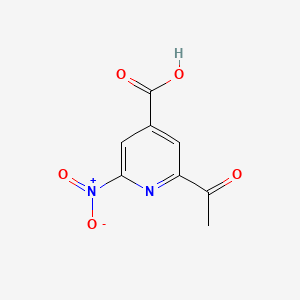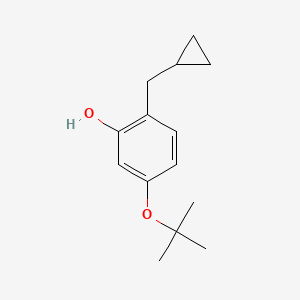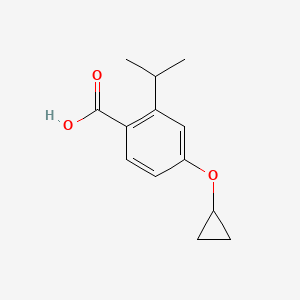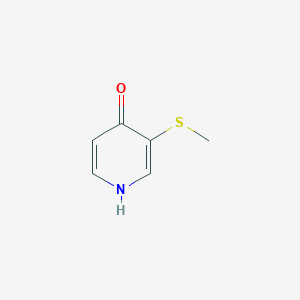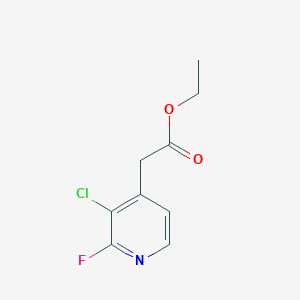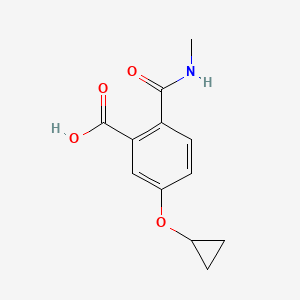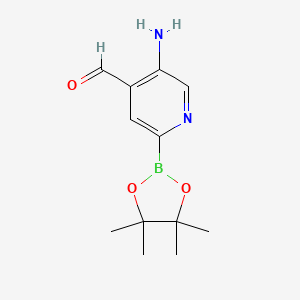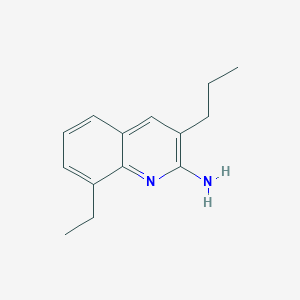
2-Amino-8-ethyl-3-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-ethyl-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C14H18N2 It is a derivative of quinoline, which is known for its versatile applications in industrial and medicinal chemistry
Métodos De Preparación
The synthesis of 2-Amino-8-ethyl-3-propylquinoline can be achieved through several classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
In recent years, greener and more sustainable synthetic methods have been developed. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other environmentally friendly protocols . Industrial production methods often utilize these greener approaches to minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
2-Amino-8-ethyl-3-propylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives with different functional groups, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-8-ethyl-3-propylquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it serves as a scaffold for the development of pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities .
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable tool for researchers in multiple disciplines .
Mecanismo De Acción
The mechanism of action of 2-Amino-8-ethyl-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for the survival of malaria parasites . This inhibition leads to the accumulation of toxic heme, ultimately killing the parasite.
In other applications, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Amino-8-ethyl-3-propylquinoline can be compared with other quinoline derivatives such as quinine, chloroquine, and primaquine. These compounds share a similar quinoline core structure but differ in their substituents and specific applications .
Quinine: Used primarily as an antimalarial agent.
Chloroquine: Known for its antimalarial and anti-inflammatory properties.
Primaquine: Effective against the liver stages of malaria parasites.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
8-ethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)16-14(12)15/h5,7-9H,3-4,6H2,1-2H3,(H2,15,16) |
Clave InChI |
LZPRDLBLMSXVHR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C2C(=C1)C=CC=C2CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


